molecular formula C10H12N2O3 B6611542 2-[(2-Pyridinylcarbonyl)amino]butanoic acid CAS No. 1218463-61-6

2-[(2-Pyridinylcarbonyl)amino]butanoic acid

Cat. No. B6611542
CAS RN: 1218463-61-6
M. Wt: 208.21 g/mol
InChI Key: QFUNEYUVKKETKT-UHFFFAOYSA-N
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Description

2-[(2-Pyridinylcarbonyl)amino]butanoic acid, also known as 2-Pyridylcarbamic acid, is a carboxylic acid derived from pyridine. It is a useful reagent in the synthesis of a variety of compounds, including pharmaceuticals, and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-[(2-Pyridinylcarbonyl)amino]butanoic acid has a number of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. It is also used in biochemical and physiological studies, as it has been shown to have significant effects on cell metabolism and the production of certain hormones. In addition, it is used in the study of enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(2-Pyridinylcarbonyl)amino]butanoic acid is not completely understood. However, it is believed to act as an inhibitor of certain enzyme activities, such as proteases and kinases. In addition, it has been shown to bind to various receptors, including G-protein coupled receptors.
Biochemical and Physiological Effects
2-[(2-Pyridinylcarbonyl)amino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to bind to various receptors, including G-protein coupled receptors. In addition, it has been shown to have an effect on cell metabolism and the production of certain hormones.

Advantages and Limitations for Lab Experiments

2-[(2-Pyridinylcarbonyl)amino]butanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can be difficult to purify.

Future Directions

The future directions for 2-[(2-Pyridinylcarbonyl)amino]butanoic acid research are numerous. Further research could focus on exploring its mechanism of action in greater detail, as well as its effects on cell metabolism and the production of certain hormones. In addition, further research could focus on developing more efficient synthesis methods and exploring its potential applications in drug design and development. Finally, further research could focus on exploring its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent.

Synthesis Methods

2-[(2-Pyridinylcarbonyl)amino]butanoic acid can be synthesized by reacting 2-aminobutanoic acid with a pyridine derivative. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by column chromatography. The reaction is typically carried out in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the formation of the desired product.

properties

IUPAC Name

2-(pyridine-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUNEYUVKKETKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263276
Record name 2-[(2-Pyridinylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Pyridinylcarbonyl)amino]butanoic acid

CAS RN

1218463-61-6
Record name 2-[(2-Pyridinylcarbonyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218463-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Pyridinylcarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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